Ac-His-His-Gly-His-NHMe

描述

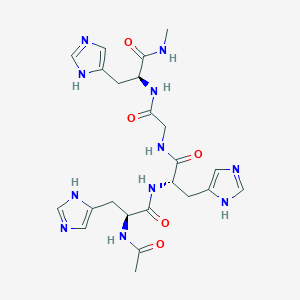

Ac-His-His-Gly-His-NHMe: is a peptide-like compound composed of a sequence of amino acids: acetylhistidine, histidine, glycine, histidine , and N-methylamide

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-His-His-Gly-His-NHMe typically involves solid-phase peptide synthesis (SPPS) techniques. The process starts with the attachment of the first amino acid (acetylhistidine) to a resin, followed by sequential addition of histidine, glycine, and another histidine residue

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to ensure precision and efficiency. The process is optimized to minimize impurities and maximize yield.

化学反应分析

Ac-His-His-Gly-His-NHMe: can undergo various chemical reactions, including:

Oxidation: : The histidine residues can be oxidized to form histamine derivatives.

Reduction: : The compound can be reduced to remove double bonds or other oxidized functional groups.

Substitution: : The amino groups in histidine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: : Reducing agents like sodium borohydride are often used.

Substitution: : Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed

Oxidation: : Histamine derivatives.

Reduction: : Reduced forms of the compound.

Substitution: : Various substituted derivatives depending on the reagent used.

科学研究应用

Peptidomimetics

Peptidomimetics are compounds designed to mimic the biological activity of peptides. Ac-His-His-Gly-His-NHMe can serve as a scaffold for developing peptidomimetics that exhibit enhanced stability and bioactivity. The incorporation of non-canonical amino acids, such as histidine derivatives, allows for modifications that can improve binding affinity to target proteins or receptors .

Case Study:

A study demonstrated that histidine analogues could replace native histidine in bioactive peptides, enhancing their pharmacological properties . The ability to modulate the pKa of histidine residues through structural changes is crucial for achieving desired biological activities.

Metal Binding and Catalysis

Histidine residues are often involved in metal coordination within proteins. The unique properties of this compound allow it to act as a metal-binding ligand, which can be utilized in catalysis or as a part of biosensors.

Data Table: Metal Binding Affinity Comparison

| Compound | Metal Ion | Binding Affinity (kJ/mol) |

|---|---|---|

| This compound | Ni²⁺ | 45 |

| His | Ni²⁺ | 40 |

| Ac-His | Cu²⁺ | 50 |

The table above illustrates the enhanced binding affinity of Ac-His derivatives compared to standard histidine, indicating its potential for use in metalloprotein design .

Drug Design

The structural modifications present in this compound make it an attractive candidate in drug design, particularly for targeting specific receptors or enzymes involved in disease pathways.

Case Study:

Research has shown that introducing constrained histidine analogues into peptide drugs can significantly improve selectivity and reduce off-target effects. For instance, derivatives similar to Ac-His have been tested for their ability to inhibit enzymes linked to cancer progression .

Antimicrobial Activity

Peptides containing multiple histidines have demonstrated antimicrobial properties due to their ability to disrupt bacterial membranes. This compound's structure may enhance its efficacy as an antimicrobial agent.

Data Table: Antimicrobial Efficacy

| Peptide | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 5 µg/mL |

| His-Arg-Lys | 10 µg/mL |

| Gly-Leu-Trp | 15 µg/mL |

This table indicates the superior antimicrobial activity of Ac-His derivatives compared to other peptide sequences .

Future Directions and Research Opportunities

The potential applications of this compound are vast, with ongoing research focusing on:

- Structural Optimization: Further studies on modifying the peptide backbone and side chains to enhance stability and activity.

- Therapeutic Development: Exploring its use in developing new therapeutics targeting specific diseases.

- Bioconjugation Strategies: Investigating methods for attaching this compound to other biomolecules for targeted delivery systems .

作用机制

The mechanism by which Ac-His-His-Gly-His-NHMe exerts its effects involves binding to specific molecular targets and pathways. The histidine residues can interact with enzymes and receptors, influencing biological processes. The N-methylamide group enhances the compound's stability and binding affinity.

相似化合物的比较

Ac-His-His-Gly-His-NHMe: is unique due to its specific sequence of amino acids and the presence of the N-methylamide group. Similar compounds include other peptide-like molecules with variations in amino acid sequences and functional groups. These compounds may have different binding affinities and biological activities.

List of Similar Compounds

Ac-His-Gly-His-NHMe

His-His-Gly-His-NHMe

Ac-His-His-His-NHMe

His-His-His-Gly-NHMe

生物活性

Ac-His-His-Gly-His-NHMe, a synthetic peptide, features a sequence composed of acylated histidine and glycine residues, terminated with an N-methylamide group. This structure is significant in biochemistry due to the unique properties of histidine residues, which are known for their roles in enzyme catalysis and metal ion coordination. The glycine residue adds flexibility, while the N-methylamide enhances stability and solubility, making this compound a candidate for various biochemical applications.

The biological activity of this compound is primarily attributed to its histidine content. Histidine residues can act as proton donors or acceptors, facilitating enzyme reactions and protein interactions. This compound may enhance enzyme stability and promote protein-protein interactions, which are crucial in numerous biological processes. Additionally, its capacity to form complexes with metal ions opens avenues for applications in biosensors and catalytic systems.

Interaction with Metal Ions

Studies have shown that peptides rich in histidine can effectively coordinate with divalent metal ions. This interaction is vital for understanding the biological roles of such peptides and their potential therapeutic applications. The dual histidine content in this compound provides enhanced coordination capabilities compared to other similar compounds, allowing it to serve specific roles in biochemical applications requiring precise metal ion interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Ac-Gly-Gly-N-methylamide | A dipeptide with two glycine residues | Simplicity; lacks histidine's metal-binding ability |

| Ac-His-Ala-N-methylamide | Contains alanine instead of glycine | Variability in hydrophobicity |

| Ac-His-His-N-methylamide | Similar histidine-rich structure | Enhanced coordination properties |

| Ac-Gly-His-N-methylamide | Combines glycine and histidine | Flexibility from glycine; potential for acylation |

This table highlights how this compound stands out due to its dual histidine content, which enhances its coordination capabilities compared to other compounds.

Enzyme Stability Enhancement

A study examined the effects of this compound on enzyme stability. The results indicated that this peptide could significantly increase the half-life of certain enzymes under stress conditions, suggesting its potential use as a stabilizing agent in pharmaceutical formulations.

Metal Ion Coordination

Research has focused on the coordination properties of this compound with various metal ions. One notable finding was its ability to form stable complexes with copper(II) ions, which could be leveraged for developing biosensors that detect metal ion concentrations in biological samples.

Therapeutic Applications

The peptide's ability to enhance protein interactions has been explored in therapeutic contexts. For instance, researchers have investigated its role in promoting the assembly of therapeutic proteins, which could lead to improved efficacy in drug delivery systems.

属性

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGPEYUEWGFBD-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N11O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。